Ac-YEVD-AMC
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Overview
Description
Ac-YEVD-AMC, also known as N-acetyl-tyrosine-glutamic acid-valine-aspartic acid-7-amino-4-methylcoumarin, is a fluorogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease enzyme that plays a crucial role in inflammatory processes and programmed cell death (apoptosis). The compound consists of a small peptide sequence (YEVD) attached to a fluorogenic molecule, 7-amino-4-methylcoumarin (AMC), through an acetyl group (Ac). Upon cleavage by caspase-1, the highly fluorescent AMC molecule is released, allowing for the quantitative measurement of caspase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YEVD-AMC involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ac-YEVD-AMC primarily undergoes enzymatic cleavage reactions. The key reaction is the cleavage of the peptide bond between valine and AMC by caspase-1, resulting in the release of the fluorescent AMC molecule .
Common Reagents and Conditions
Reagents: Caspase-1 enzyme, buffer solutions (e.g., phosphate-buffered saline), and reducing agents (e.g., dithiothreitol).
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions
Major Products
The major product formed from the cleavage reaction is the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Ac-YEVD-AMC is widely used in scientific research due to its specificity and sensitivity in detecting caspase-1 activity. Some key applications include:
Chemistry: Used as a tool to study enzyme kinetics and inhibitor screening.
Biology: Employed in apoptosis research to monitor caspase-1 activity in cell cultures and tissue samples.
Medicine: Utilized in drug discovery and development to identify potential therapeutic agents targeting caspase-1.
Industry: Applied in the development of diagnostic assays for inflammatory diseases and conditions involving dysregulated apoptosis
Mechanism of Action
The mechanism of action of Ac-YEVD-AMC involves its cleavage by caspase-1. Caspase-1 recognizes and binds to the YEVD peptide sequence, cleaving the peptide bond between valine and AMC. This cleavage releases the highly fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The increase in fluorescence intensity is directly proportional to the caspase-1 activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, another member of the caspase family involved in apoptosis.
Ac-LEHD-AMC: A fluorogenic substrate for caspase-9, which plays a role in the intrinsic pathway of apoptosis
Uniqueness of Ac-YEVD-AMC
This compound is unique due to its high specificity for caspase-1, making it an invaluable tool for studying inflammatory processes and apoptosis. Its ability to provide real-time, quantitative measurements of caspase-1 activity sets it apart from other substrates .
Properties
Molecular Formula |
C35H41N5O12 |
---|---|
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(35(51)39-26(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-27(23)15-21)40-32(48)24(11-12-28(43)44)38-34(50)25(36-19(4)41)14-20-5-8-22(42)9-6-20/h5-10,13,15,17,24-26,31,42H,11-12,14,16H2,1-4H3,(H,36,41)(H,37,49)(H,38,50)(H,39,51)(H,40,48)(H,43,44)(H,45,46)/t24-,25-,26-,31-/m0/s1 |
InChI Key |
GQCNHDNGOLXFDI-VIYORZMQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C |
Origin of Product |
United States |
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